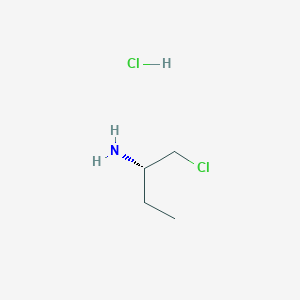
(3S)-1-methylpiperidine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a carboxylic acid group at the third position and a methyl group at the first position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives, followed by functional group transformations to introduce the carboxylic acid and methyl groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps like cyclization, hydrogenation, and purification to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the carboxylic acid and methyl groups.
Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3S)-1-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
YUNAYYMTACPBTD-RGMNGODLSA-N |
Isomeric SMILES |
CN1CCC[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
CN1CCCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)



![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)

![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)
![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
